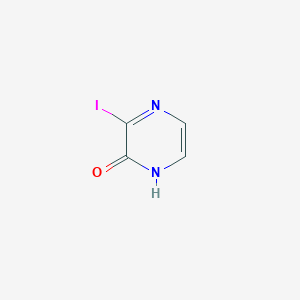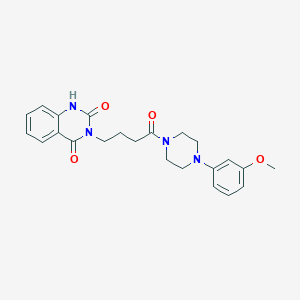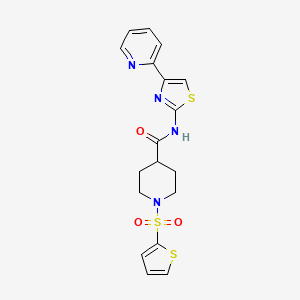
2(1H)-Pyrazinone, 3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2(1H)-Pyrazinone, 3-iodo-” is a chemical compound that is part of the pyrazinone family. It is also known as "3-Iodopyridin-2-ol" . Pyrazinones are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon, hydrogen, nitrogen, and iodine .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used for the treatment of cancer cells, microbes, and various disorders in the human body . “2(1H)-Pyrazinone, 3-iodo-” could potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Indole derivatives, which could potentially be synthesized using “2(1H)-Pyrazinone, 3-iodo-”, have shown antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory activity . Therefore, “2(1H)-Pyrazinone, 3-iodo-” could potentially be used in the synthesis of these indole derivatives for anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . “2(1H)-Pyrazinone, 3-iodo-” could potentially be used in the synthesis of these indole derivatives for anticancer applications.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . Therefore, “2(1H)-Pyrazinone, 3-iodo-” could potentially be used in the synthesis of these indole derivatives for antimicrobial applications.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . Therefore, “2(1H)-Pyrazinone, 3-iodo-” could potentially be used in the synthesis of these indole derivatives for antitubercular applications.
Safety and Hazards
The safety data sheets for similar compounds, such as “3-Iodo-1H-pyrazole”, suggest that these compounds may cause skin and eye irritation and may be harmful if inhaled . Therefore, it is recommended to handle “2(1H)-Pyrazinone, 3-iodo-” with appropriate protective equipment and to use it only in a well-ventilated area .
Direcciones Futuras
The future directions for “2(1H)-Pyrazinone, 3-iodo-” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of multicomponent reactions (MCRs) in their synthesis could be further optimized . Additionally, given their role as precursors in the synthesis of biologically active structures, there could be potential for their use in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-n-acetic acid carbamate .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) have been found to cause irritation to the larynx as a critical effect seen after repeated inhalation exposure .
Action Environment
It’s worth noting that similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be stable at room temperature .
Propiedades
IUPAC Name |
3-iodo-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQIDREVIRSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrazinone, 3-iodo- | |
CAS RN |
1261594-59-5 |
Source


|
| Record name | 3-iodopyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2806113.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2806115.png)


![11,12-dimethoxy-6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B2806122.png)
![5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2806123.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)
![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2806129.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2806132.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2806135.png)